4-(2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC11188105
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O2S |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 4-(2,5-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C16H15N3O2S/c1-20-12-8-9-14(21-2)13(10-12)19-15(17-18-16(19)22)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,22) |
| Standard InChI Key | DOUHAGYCXYRRMN-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=CC=C3 |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1,2,4-triazole core substituted at positions 3, 4, and 5. The 4-position is occupied by a 2,5-dimethoxyphenyl group, while the 5-position contains a phenyl ring. A thiol (-SH) group at position 3 enhances reactivity, enabling hydrogen bonding and metal coordination. The methoxy groups contribute to lipophilicity, influencing membrane permeability and bioavailability.
Table 1: Molecular Properties of 4-(2,5-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₂S |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 4-(2,5-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
| SMILES | COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=CC=C3 |
| logP | 3.82 (predicted) |
| Hydrogen Bond Donors | 1 (thiol group) |
| Hydrogen Bond Acceptors | 5 |
Data derived from experimental characterizations confirm its crystalline solid state and stability under ambient conditions.
Spectroscopic Characterization
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IR Spectroscopy: Key absorptions include ν(S-H) at ~2550 cm⁻¹, ν(C=N) at ~1600 cm⁻¹, and ν(C-O-C) at ~1250 cm⁻¹.
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¹H NMR: Signals for methoxy protons appear as singlets at δ 3.7–3.8 ppm, while aromatic protons resonate between δ 6.9–7.9 ppm .
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Mass Spectrometry: The molecular ion peak [M+H]⁺ is observed at m/z 313.4, consistent with its molecular weight.
Synthesis and Derivative Formation
Synthetic Routes
The compound is synthesized via cyclocondensation of thiocarbohydrazide with substituted benzoic acids, followed by Schiff base formation with aldehydes . A representative protocol involves:
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Cyclization: Heating 2,5-dimethoxybenzoic acid with thiocarbohydrazide at 220°C yields the triazole-thiol intermediate .
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Functionalization: Reacting the intermediate with benzaldehyde derivatives under acidic conditions introduces the phenyl substituent.
Key Reaction Steps:
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Formation of Thiocarbohydrazide Intermediate:
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Schiff Base Formation:
Yield and Optimization
Reaction yields typically range from 56% to 79%, depending on substituents and reaction conditions . Solvent systems like ethanol-dimethylformamide (1:1) improve crystallinity, while microwave-assisted synthesis reduces reaction times.
Pharmacological Activities
Antifungal Activity
The compound exhibits moderate antifungal activity against Candida albicans (MIC = 128 μg/mL), attributed to its thiol group disrupting fungal cell membranes . Chloride-substituted analogs show enhanced potency (MIC = 16–32 μg/mL), suggesting electronegative groups improve target binding .
Antibacterial Properties
Against Gram-positive bacteria (Staphylococcus aureus), the compound demonstrates bacteriostatic effects at 256 μg/mL, likely through inhibition of cell wall synthesis enzymes . Gram-negative strains (Escherichia coli) are less susceptible due to outer membrane impermeability.
Table 2: Biological Activity Profile
| Organism | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Candida albicans | 128 | Membrane disruption |
| Staphylococcus aureus | 256 | Cell wall synthesis inhibition |
| Escherichia coli | >512 | N/A (Resistant) |
In Silico Studies and Pharmacokinetics
ADMET Predictions
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Lipinski’s Rule: The compound complies with all criteria (MW <500, logP <5, H-bond donors ≤5, acceptors ≤10), indicating oral bioavailability.
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Toxicity: Low predicted cardiotoxicity (hERG IC₅₀ >10 μM) and hepatotoxicity risk .
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Metabolic Stability: Resistant to CYP450-mediated oxidation, suggesting a prolonged half-life .
Molecular Docking
Docking studies with C. albicans sterol 14α-demethylase (CYP51) reveal favorable binding (ΔG = -8.2 kcal/mol) via hydrogen bonds with the thiol group and π-π interactions with the dimethoxyphenyl ring .
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